ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3/h5-13H,4,14-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZMFTJSDIAZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides and a base.
Attachment of the dimethylsulfamoylbenzoyl group: This step can be carried out through an amide coupling reaction using appropriate reagents like carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can be compared with similar compounds such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Benzylated compounds: Compounds with benzyl groups may have similar reactivity but different biological activities.
Sulfamoylbenzoyl derivatives: These compounds may have similar pharmacological properties but differ in their overall structure and efficacy.
The uniqueness of ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate lies in its combination of functional groups, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Compound Overview
This compound features a thieno[2,3-c]pyridine core structure with various functional groups that may enhance its pharmacological properties. Its unique structure allows it to interact with biological targets, leading to potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Benzyl Group Introduction : Benzylation reactions using benzyl halides and bases are employed.
- Amide Coupling : The dimethylsulfamoylbenzoyl group is attached via amide coupling using carbodiimides.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol under acidic conditions.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation .
This compound exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and initiate biochemical pathways relevant to various therapeutic effects.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative properties of this compound against certain cancer cell lines. For example:
- Cell Lines Tested : HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 25 to 50 nM against these cell lines, indicating potent anti-cancer activity comparable to other thienopyridine derivatives .
Anti-Inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit specific inflammatory pathways or modulate immune responses.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it can be compared with other thienopyridine derivatives. The following table summarizes key differences in their properties:
| Compound Name | Core Structure | Key Functional Groups | IC50 (nM) | Notable Activities |
|---|---|---|---|---|
| This compound | Thieno[2,3-c]pyridine | Dimethylsulfamoyl | 25–50 | Anti-cancer |
| Similar Thienopyridine Derivative A | Thieno[2,3-b]pyridine | Alkoxy groups | 120–130 | Anti-cancer |
| Similar Thienopyridine Derivative B | Thieno[2,3-b]pyridine | Hydroxy groups | >85% inhibition | Anti-cancer |
Case Studies
- Study on Anti-Proliferative Activity :
- Mechanistic Studies :
Q & A
Q. What are the key synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Condensation of a thienopyridine precursor with 4-(dimethylsulfamoyl)benzoyl chloride under anhydrous conditions (dichloromethane, 0–25°C, 12–24 hours) .
- Step 2 : Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) at reflux (70–80°C, 6 hours) .
- Critical factors : Temperature control (±2°C), solvent purity (>99%), and stoichiometric ratios (1:1.05 benzamido:thienopyridine) to minimize byproducts. Yields typically range from 65–75% .
Q. Which analytical techniques confirm structural integrity and purity?
- HPLC : C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm (purity >95%) .
- NMR : 1H NMR (DMSO-d6) identifies key protons: δ 8.2 ppm (benzamido NH), δ 4.3 ppm (ester CH2), δ 2.9 ppm (dimethylsulfamoyl CH3) .
- Mass spectrometry : HRMS (ESI+) confirms molecular weight (calc. 541.18 Da, obs. 541.21 Da) .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Systematic structure-activity relationship (SAR) studies reveal:
- Benzyl substitution : Replacing benzyl with p-fluorobenzyl increases kinase inhibition (IC50 from 12 nM → 8 nM) due to enhanced hydrophobic interactions .
- Sulfamoyl group : Morpholinosulfonyl substitution improves solubility (logP 1.8 vs. 2.3 for dimethyl) but reduces blood-brain barrier penetration .
- Methodology : Use AutoDock Vina for binding affinity predictions and SPR assays for kinetic validation .
Q. How to address contradictions in reported biological data (e.g., divergent IC50 values)?
Discrepancies often arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters kinase inhibition profiles. Standardize using reference inhibitors (e.g., staurosporine) .
- Compound aggregation : Dynamic light scattering (DLS) detects particulates >200 nm; add 0.01% Tween-80 to prevent false positives .
- Orthogonal validation : Compare fluorescence polarization (FP) and microscale thermophoresis (MST) data to confirm binding .
Q. What computational methods predict the compound’s pharmacological behavior?
- Molecular docking : Glide XP identifies critical interactions (e.g., hydrogen bonding with Tyr90 in EGFR) .
- MD simulations : AMBER force fields (100 ns trajectories) show the thienopyridine core adopts a boat conformation, stabilizing target binding .
- ADMET prediction : SwissADME calculates moderate permeability (Caco-2 Papp 8.2 × 10⁻⁶ cm/s) and CYP3A4 liability (Score: 0.72) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
